Product packaging for 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone(Cat. No.:CAS No. 54980-24-4)

1-Phenyl-2-(5-phenylfuran-2-YL)ethanone

Cat. No.: B12878434
CAS No.: 54980-24-4
M. Wt: 262.3 g/mol
InChI Key: BRYLPPDNGVDCDT-UHFFFAOYSA-N
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Description

1-Phenyl-2-(5-phenylfuran-2-YL)ethanone is a chemical building block of significant interest in organic and medicinal chemistry research. This compound features a hybrid structure incorporating phenyl, furan, and ethanone motifs, which are common scaffolds in the development of bioactive molecules. While specific biological data for this exact compound is not widely published, its structural analogs demonstrate a range of valuable research applications. For instance, substituted phenylfuran derivatives have been extensively studied as key intermediates in the synthesis of compounds with antimicrobial and antiproliferative activities . Research on similar furan-based nicotinamidine compounds has shown promising activity against Gram-positive bacterial strains such as Staphylococcus aureus and have been evaluated for their cytotoxic effects against a panel of human cancer cell lines . Furthermore, the phenylfuran core is a versatile precursor in kinetic resolution processes using lipases, enabling the production of highly enantiomerically enriched intermediates for asymmetric synthesis . The ethanone (ketone) functional group also provides a reactive handle for further chemical transformations, including the synthesis of more complex heterocyclic systems. As such, this compound serves as a valuable precursor for researchers developing novel pharmaceutical candidates, agrochemicals, and functional materials. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O2 B12878434 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone CAS No. 54980-24-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54980-24-4

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1-phenyl-2-(5-phenylfuran-2-yl)ethanone

InChI

InChI=1S/C18H14O2/c19-17(14-7-3-1-4-8-14)13-16-11-12-18(20-16)15-9-5-2-6-10-15/h1-12H,13H2

InChI Key

BRYLPPDNGVDCDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 2 5 Phenylfuran 2 Yl Ethanone and Its Analogs

Direct Synthetic Routes to 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone

Direct synthetic routes to this compound and its analogs involve constructing the core 2,5-disubstituted furan (B31954) ring and incorporating the necessary phenyl and ethanone (B97240) functionalities. These can be achieved through both conventional and advanced synthetic approaches.

Conventional methods provide foundational strategies for building the furan scaffold and introducing the required substituents through well-established reaction mechanisms.

The construction of the furan ring is most classically achieved through the cyclization of a linear precursor.

Paal-Knorr Furan Synthesis: This is one of the most important methods for preparing furans and involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org The mechanism proceeds through the enolization of one ketone, which then attacks the second carbonyl group to form a five-membered cyclic hemiacetal, followed by dehydration to yield the aromatic furan ring. organic-chemistry.org The versatility of this method has been enhanced by the development of numerous ways to synthesize the required 1,4-dione precursors. organic-chemistry.org

Feist–Benary Synthesis: This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. The initial alkylation is followed by a cyclization and dehydration sequence to form the furan ring. wikipedia.org

Other Cyclization Strategies: Modern variations include the Sc(OTf)₃-catalyzed reaction of γ-hydroxyenones with donor-acceptor oxiranes, which provides a convenient route to 2,5-disubstituted furans under mild conditions. acs.org Additionally, trifluoroacetic acid has been used to catalyze the cyclization of various precursors into tri- and tetrasubstituted furans. organic-chemistry.org

For a target molecule like this compound, the substituents can be introduced either by using pre-functionalized starting materials in a cyclization reaction or by adding them to an existing furan ring.

Using Substituted Precursors: The Paal-Knorr synthesis can be adapted to produce 2,5-diphenylfuran, a core component of the target molecule, by starting with 1,4-diphenyl-1,4-butanedione. Subsequent introduction of the phenylethanone side chain could then be accomplished via reactions like Friedel-Crafts acylation, although this risks substitution at other positions.

Post-Cyclization Functionalization: The synthesis of β-keto-enol furan derivatives has been achieved by reacting aryl methyl ketones with an ethyl heterocycle-2-carboxylate in the presence of sodium metal. nih.gov This Claisen condensation-type reaction demonstrates a method for adding a keto-containing side chain to a furan ring. nih.gov For instance, reacting 5-phenylfuran-2-carboxylic acid ester with acetophenone (B1666503) could potentially form the desired β-diketone structure. The synthesis of related 1-phenyl-2-(phenylamino) ethanone derivatives often starts with a substituted acetophenone, which is first brominated or oxidized to a phenylglyoxal (B86788) intermediate before reacting with another component. nih.govnih.gov This highlights a common strategy for building the ethanone fragment.

One-pot multicomponent reactions offer a highly efficient route to complex furans by combining multiple reaction steps in a single procedure, avoiding the need for isolating intermediates and reducing waste.

A notable example is the catalyst-free, three-component reaction between an arylglyoxal, acetylacetone, and a phenol (B47542) to produce highly functionalized furan derivatives with an ethanone side chain. nih.govtubitak.gov.tr While this produces a different isomer, the strategy is highly relevant. The proposed mechanism involves an initial Knoevenagel condensation between the arylglyoxal and acetylacetone, followed by a Michael addition of the phenol enolate and subsequent intramolecular cyclization and dehydration to form the furan ring. tubitak.gov.tr

Another one-pot approach involves the reaction of ketones with acetylene (B1199291) in a KOH/DMSO superbase system to yield polysubstituted furans. researchgate.net Furthermore, 2,5-disubstituted furans can be synthesized in one pot from γ-ketoacids through the in-situ formation of allenoates and an enolization-cyclization cascade. researchgate.net

Table 1: One-Pot Synthesis of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl) ethan-1-one Derivatives nih.govtubitak.gov.tr
EntryArylglyoxal (Ar)PhenolProductYield (%)
1Phenyl2,6-dimethylphenol4a93
24-Tolyl2,6-dimethylphenol4b95
34-Methoxyphenyl2,6-dimethylphenol4c92
44-Chlorophenyl2,6-dimethylphenol4d94
5Phenyl2,6-di-tert-butylphenol4e94

Modern synthetic methods focus on improving efficiency, atom economy, and environmental friendliness through the use of cascade reactions and sustainable catalysts.

Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in one pot, are powerful tools for rapidly building molecular complexity from simple starting materials. researchgate.netrsc.org These are particularly effective for synthesizing polycyclic and polyaromatic systems.

Palladium-Catalyzed Cascades: A one-pot cascade process has been developed that combines a Pd-catalyzed cyclization/coupling of α-propargylic-β-ketoesters with aryl halides, followed by an oxidative aromatization step using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield highly substituted 2-vinyl-furans. nih.gov This modular approach allows for the efficient construction of complex furans from simple acyclic precursors. nih.gov Another palladium-catalyzed cascade involves the cyclization/etherification of N-propargyl arylamines that contain a 1,3-dicarbonyl side chain, leading to polysubstituted furans under mild conditions. researchgate.net

Gold-Catalyzed Cyclizations: Gold catalysts are particularly effective in activating alkynes for cycloisomerization reactions. The gold(I)-catalyzed intramolecular cycloisomerization of substrates containing both a furan and an alkyne group provides highly efficient access to protected 1-naphthol (B170400) derivatives, demonstrating a powerful method for constructing fused polyaromatic systems. acs.org

Green Catalytic Approaches: The principles of green chemistry have been applied to furan synthesis through the use of environmentally benign catalysts and solvents. acs.org For example, silver nanostructures, prepared using plant extracts, have been used as a recyclable and efficient heterogeneous catalyst for the three-component synthesis of furans from phenylglyoxal, dimethyl acetylenedicarboxylate, and primary amines. nanochemres.org

Table 2: Examples of Advanced Cascade Reactions for Furan Synthesis
Catalyst/ReagentReaction TypeKey FeaturesReference
Palladium / DDQCyclization/Coupling/Oxidative AromatizationOne-pot synthesis of 2-vinyl-furans from α-propargylic-β-ketoesters and aryl halides. nih.gov
PalladiumCyclization/Etherification CascadeSynthesizes polysubstituted furans from N-propargyl arylamines. researchgate.net
Gold(I)Intramolecular CycloisomerizationConverts furan/yne substrates into protected 1-naphthols. acs.org
Nano-AgThree-Component ReactionGreen, reusable catalyst for furan synthesis at room temperature. nanochemres.org

Advanced and Green Chemistry Synthetic Strategies

1,3-Dipolar Cycloaddition for Furan Derivative Generation

The 1,3-dipolar cycloaddition, a powerful tool in heterocyclic chemistry, offers a convergent approach to constructing five-membered rings like furans. nih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is often an alkyne or alkene. youtube.com

One notable application of this methodology is the reaction of acetylenedicarboxylates with strained alkynes like cyclooctyne. nih.govdoaj.org At room temperature, these reactants undergo a 1,3-dipolar cycloaddition to form a transient furan-derived intermediate. nih.gov This intermediate can then be trapped by various reagents to yield polycyclic furan derivatives with perfect atom economy. nih.gov

The Huisgen 1,3-dipolar cycloaddition, in particular, has become a cornerstone for synthesizing a wide variety of five-membered heterocycles. nih.govijrpc.com The reaction of a 1,3-dipolar compound with a dipolarophile, such as an alkyne, leads directly to the heterocyclic core. ijrpc.com While the reaction can sometimes produce regioisomeric mixtures, the use of catalysts, such as copper in azide-alkyne cycloadditions (a "click reaction"), can enhance regioselectivity. youtube.com

The versatility of this approach is further demonstrated by the reaction of nitrile oxides with alkynes to form isoxazoles and nitrile imines with alkynes to yield pyrazoles, showcasing the broad scope of 1,3-dipolar cycloadditions in generating diverse heterocyclic systems. youtube.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for Heterocycle Synthesis

1,3-DipoleDipolarophileCatalystProduct
AzideAlkyneCopper1,2,3-Triazole
Nitrile OxideAlkyneNoneIsoxazole
Nitrile ImineAlkyneNonePyrazole

This table illustrates the variety of heterocycles accessible through 1,3-dipolar cycloaddition reactions.

Base-Catalyzed Approaches in Furan Synthesis

Base-catalyzed reactions provide an alternative and often complementary route to furan derivatives. A prominent example is the copper(I)-catalyzed cycloisomerization of alkynyl ketones, which furnishes 2-monosubstituted and 2,5-disubstituted furans under mild conditions. acs.org This method is particularly valuable as it tolerates both acid- and base-sensitive functional groups. acs.org The reaction is believed to proceed through a base-assisted propargyl-allenyl isomerization, followed by a rapid cyclization of the allenic intermediate. acs.org

Another significant base-catalyzed method involves the reaction of haloalkynes. A copper(I)-catalyzed, one-pot procedure allows for the regioselective synthesis of 2,5-disubstituted furans from haloalkynes. acs.org This process is thought to proceed via the hydration of 1,3-diynes, which are formed in situ from the coupling of haloalkynes. acs.org The choice of base is critical, with potassium hydroxide (B78521) often proving to be the most effective. acs.org

Table 2: Comparison of Base-Catalyzed Furan Synthesis Methods

Starting MaterialCatalyst SystemKey IntermediateProduct Scope
Alkynyl KetonesCuI / Et3NAllenyl ketone2- and 2,5-disubstituted furans
HaloalkynesCuI / KOH1,3-Diyne2,5-Disubstituted furans

This table compares two effective base-catalyzed methods for the synthesis of substituted furans.

Synthesis of Structurally Related Furan-Ethanone Derivatives

The synthesis of furan-ethanone derivatives with diverse substitution patterns is crucial for exploring their potential applications. This section details methods for introducing aryl groups, functionalizing the furan ring, and modifying the ethanone side chain.

Exploration of Aryl-Substituted Furan-Ethanone Scaffolds

The introduction of aryl substituents onto the furan ring is a key strategy for creating structural diversity. One-pot syntheses promoted by acid have been developed to construct substituted furans from γ-alkynyl ketones via allene (B1206475) intermediates. nih.gov This approach offers a convenient route to these scaffolds.

Furthermore, the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov This reaction proceeds through superelectrophilic activation of the starting material. nih.gov

Palladium-catalyzed cross-coupling reactions are also powerful tools for synthesizing aryl-substituted furans. For instance, the isomerization–dehydration of alkynediols catalyzed by a palladium complex and a perfluorinated resinsulfonic acid can produce 2,5-disubstituted furans in good yields. rsc.orgrsc.org

Functionalization of the Furan Ring in Ethanone Derivatives

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, primarily at the 2- and 5-positions. d-nb.info This inherent reactivity allows for the introduction of various functional groups. In furfural, which possesses a deactivating formyl group, electrophilic substitution still occurs preferentially at the 5-position. d-nb.info

However, the furan ring can be susceptible to opening under certain conditions, such as during the polymerization of furfuryl alcohol. nih.gov This ring-opening can lead to the formation of carbonyl-containing species. nih.gov Therefore, controlling reaction conditions is crucial to maintain the integrity of the furan ring during functionalization.

Direct C-H functionalization, often catalyzed by transition metals, has emerged as a step-economical and environmentally friendly method for modifying the furan core. d-nb.info This strategy avoids the need for pre-functionalized substrates and allows for the regioselective introduction of new substituents. d-nb.info

Modification of the Ethanone Backbone in Phenylfuran Systems

Modifications to the ethanone backbone of phenylfuran derivatives open up further avenues for structural diversification. For instance, a phototandem trifluoromethylation/cyclization of N-methacryloyl aldehyde hydrazones has been developed to synthesize trifluoromethylated pyrazolinones. acs.org This reaction utilizes a dual-role reagent that acts as both a CF3 radical source and an internal oxidant. acs.org

The synthesis of naphtho- and dihydronaphthofuran derivatives provides another example of backbone modification. nih.gov These fused polyheterocyclic systems can be constructed from nitrostilbenes, which act as versatile building blocks. nih.gov

Furthermore, the development of reduced furan derivatives, such as tetrahydrofuran (B95107) derivatives, and their subsequent reactions can lead to novel heterocyclic systems. For example, the reaction of a reduced furan derivative with alumina (B75360) at high temperatures can result in the formation of 3,4-dihydro-2H-pyran, a useful protecting group for alcohols. youtube.com

Reaction Chemistry and Mechanistic Studies of 1 Phenyl 2 5 Phenylfuran 2 Yl Ethanone

Reactivity of the Ethanone (B97240) Carbonyl Group

The ethanone moiety, specifically the carbonyl group (C=O) and the adjacent α-carbon, is a primary site for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the attached phenyl and phenylfuran groups.

The carbonyl group is characterized by a polar carbon-oxygen double bond, which dictates its reactivity. The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. The phenyl group attached to the carbonyl enhances this electrophilicity through conjugation.

Conversely, the carbonyl oxygen possesses lone pairs of electrons and is nucleophilic, allowing it to react with electrophiles, most commonly protons in acid-catalyzed reactions. Protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack.

Table 1: General Reactivity of Ketone Carbonyl Groups

Reaction TypeReagent TypeSite of InteractionResult
Nucleophilic AdditionNucleophiles (e.g., Grignard reagents, organolithiums, hydrides)Carbonyl CarbonFormation of an alcohol after workup
Acid CatalysisBrønsted or Lewis AcidsCarbonyl OxygenActivation of the carbonyl group

The methylene (B1212753) group (—CH₂—) situated between the carbonyl group and the furan (B31954) ring is known as the alpha-position. The protons on this α-carbon are acidic (pKa ≈ 19-20 for a typical ketone) and can be removed by a suitable base to form a resonance-stabilized intermediate called an enolate. masterorganicchemistry.com The stability of the enolate is derived from the delocalization of the negative charge onto the electronegative oxygen atom. khanacademy.orgyoutube.com

The formation of the enolate is a critical step for a wide range of synthetic transformations known as alpha-functionalization reactions. Once formed, the enolate acts as a potent carbon nucleophile, capable of reacting with various electrophiles.

Key Alpha-Functionalization Reactions:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-carbon. ucsb.edu The choice of base and reaction conditions is crucial to control the extent of alkylation.

Aldol (B89426) Condensation: The enolate can attack the electrophilic carbonyl carbon of another molecule (including another molecule of itself, an aldehyde, or a ketone) to form a β-hydroxy ketone, known as an aldol adduct. pressbooks.pub

Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the α-position can be halogenated via an enolate intermediate. ucsb.edu

The structure of 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone presents only one possible site for enolate formation, simplifying the regiochemical outcome of these reactions.

Table 2: Conditions for Enolate Formation and Subsequent Reactions

ReactionBaseElectrophileProduct Type
Kinetic Enolate Formation Lithium diisopropylamide (LDA)-Less substituted enolate (useful for unsymmetrical ketones) bham.ac.uk
Thermodynamic Enolate Formation NaH, NaOR-More substituted, stable enolate (useful for unsymmetrical ketones) bham.ac.uk
α-Alkylation LDA, NaHAlkyl Halide (e.g., CH₃I)α-Alkylated Ketone ucsb.edu
Aldol Addition NaOH, LDAAldehyde/Ketoneβ-Hydroxy Ketone pressbooks.pub

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle that exhibits distinct reactivity patterns, including susceptibility to electrophilic attack, participation in cycloaddition reactions, and a tendency to undergo ring-opening under certain conditions.

Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS), with reactions often proceeding under milder conditions. pearson.com Substitution occurs preferentially at the C2 or C5 positions (α-positions) because the carbocation intermediate formed by attack at these sites is better stabilized by resonance, involving three resonance structures, compared to attack at the C3 or C4 positions (β-positions), which yields an intermediate with only two resonance structures. quora.com

In this compound, the furan ring is already substituted at positions 2 and 5. Therefore, further electrophilic substitution must occur at one of the available β-positions (C3 or C4). The directing influence of the existing substituents determines the regiochemical outcome:

5-Phenyl Group: The phenyl group is generally considered an activating group that directs incoming electrophiles to the ortho and para positions. In the context of the furan ring, it would activate the adjacent C4 position.

2-Acylmethyl Group (—CH₂C(=O)Ph): This group is electron-withdrawing and therefore deactivating towards electrophilic substitution. libretexts.org Electron-withdrawing groups on furan rings direct incoming electrophiles to the available β-position (C4) or the other α-position (C5), though with reduced reactivity. matanginicollege.ac.in

Given that both groups either activate or direct towards the C4 position, it is the most probable site for electrophilic attack. The C3 position is electronically less favored.

The aromaticity of furan is less pronounced than that of benzene, allowing it to behave as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgrsc.org This reaction provides a powerful method for constructing six-membered rings and complex polycyclic systems. acs.org

The reactivity of the furan diene is sensitive to the electronic nature of its substituents.

Electron-donating groups on the furan ring increase the energy of the Highest Occupied Molecular Orbital (HOMO), which generally accelerates the reaction with electron-deficient dienophiles. rsc.orgacs.org

Electron-withdrawing groups lower the HOMO energy, making the furan less reactive in normal-electron-demand Diels-Alder reactions. rsc.orgrsc.org

For this compound, the presence of the deactivating acylmethyl group at the 2-position would likely decrease the furan's reactivity as a diene. mdpi.com However, the activating phenyl group at the 5-position may partially counteract this effect. The reaction, if successful, would likely require forcing conditions or the use of highly reactive dienophiles. mdpi.org

The furan ring is susceptible to cleavage under various conditions, particularly oxidative or acidic environments, to yield 1,4-dicarbonyl compounds. This transformation is a synthetically useful method for accessing linear carbon chains with specific functionalities. organicreactions.org

Oxidative Ring-Opening: Oxidation of furans, for instance with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or catalyzed systems like Mn(III)/Co(II) with O₂, can proceed through an endoperoxide intermediate. rsc.orgresearchgate.net This intermediate subsequently rearranges to form a 1,4-dicarbonyl compound. rsc.org For a 2-acyl furan, this would lead to a 1,4,6-tricarbonyl species.

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted acid (like HCl) and a nucleophilic solvent such as water or an alcohol, the furan ring can undergo hydrolysis. rsc.orgnih.gov The reaction is initiated by protonation of the furan ring, followed by nucleophilic attack and subsequent cleavage to generate a 1,4-dicarbonyl system. rsc.org

For this compound, acid-catalyzed or oxidative ring-opening would be expected to cleave the furan ring, yielding a polyketonic species that could be a versatile intermediate for further chemical synthesis.

Intermolecular and Intramolecular Interactions

The non-covalent interactions within the crystal lattice of a molecule are fundamental to its solid-state properties, including melting point, solubility, and polymorphism. For this compound, the key interactions expected to govern its supramolecular architecture are hydrogen bonding and π-stacking.

Hydrogen Bonding in Furan-Ethanone Structures

Although the target molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are anticipated to be significant organizing forces in its crystal structure. The carbonyl oxygen of the ethanone group is a potent hydrogen bond acceptor, while activated C-H bonds on the phenyl and furan rings can act as donors.

Studies on analogous compounds provide strong evidence for this. For instance, the crystal structure of 1-(furan-2-yl)-2-(2H-indazol-2-yl)ethanone reveals the presence of C–H···O hydrogen bonds that link molecules into larger sheets. iucr.org Similarly, weak intermolecular C–H···O hydrogen bonds are observed in the crystal packing of (furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, forming distinct chains. nih.govresearchgate.net In other related heterocyclic ketones, such as 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, pairs of C8—H8A···O1 hydrogen bonds create centrosymmetric dimers, which are a common supramolecular motif. researchgate.net The essential role of the carbonyl group in mediating such interactions is also highlighted in studies of inhibitors like 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, where the carbonyl is crucial for biological activity, likely through its participation in hydrogen bonding. nih.govup.pt

Table 1: Examples of Hydrogen Bonding in Related Heterocyclic Ketones

π-Stacking Interactions in Crystal Structures

The presence of two aromatic rings (phenyl and phenyl-substituted furan) in this compound makes π-stacking a dominant feature of its crystal packing. These interactions can occur between two phenyl rings, two furan rings, or a phenyl and a furan ring. The geometry of these interactions can be face-to-face, parallel-displaced, or T-shaped (edge-to-face).

Crystal structure analyses of similar molecules confirm the prevalence of these interactions. In 1-(furan-2-yl)-2-(2H-indazol-2-yl)ethanone, π–π interactions are observed between neighboring furan and indazole rings, with a centroid–centroid distance of 3.8708 (9) Å. iucr.org Another example, 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, exhibits a weak π–π interaction with a centroid–centroid distance of 3.7379 (6) Å, alongside C–H···π interactions. researchgate.net The interplay between different types of stacking, such as furan–perfluorophenyl versus standard π–π stacking, has also been systematically studied, revealing that the specific electronic nature of the aromatic rings dictates the packing motif. rsc.orgrsc.org Phenyl-perfluorophenyl interactions, for instance, are a well-known motif for crystal engineering. nih.gov Research on conjugated systems with a central furan core shows that stacking can be a defining organizational element. researchgate.net

These findings suggest that the crystal structure of this compound is likely stabilized by a complex network of parallel-displaced or edge-to-face π-stacking interactions, which, in conjunction with hydrogen bonding, define its three-dimensional architecture.

Table 2: π-Stacking Parameters in Related Aromatic Compounds

Mechanistic Investigations of Key Transformations

The synthesis of this compound and its subsequent reactions are governed by mechanistic principles common to furan and ketone chemistry. Understanding these pathways is crucial for optimizing synthetic yields and predicting product outcomes.

Reaction Pathway Elucidation for Synthetic Routes

While a specific, documented synthesis for this compound is not readily found, its structure suggests several plausible synthetic pathways based on well-established furan synthesis methodologies.

One of the most classical and versatile methods is the Paal-Knorr furan synthesis , which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.comwikipedia.org To synthesize the target molecule, the required precursor would be 1,4-diphenyl-1,2,5-pentanetrione. The mechanism, once thought to proceed through a simple mono-enol intermediate, is now understood to be more complex. Studies have shown that the cyclization and enol formation likely occur in a concerted fashion, as different diastereomers of substituted 1,4-diketones react at different rates, which would not be possible if they proceeded through a common intermediate. wikipedia.orgorganic-chemistry.org The reaction involves protonation of one carbonyl group, nucleophilic attack by the enol form of the second carbonyl, and subsequent dehydration to form the aromatic furan ring. youtube.comyoutube.com

Alternative routes could involve the construction of the furan ring from acyclic precursors with pre-existing phenyl groups. Metal-catalyzed reactions offer a powerful approach. For example, multisubstituted furans can be synthesized via the metalloradical cyclization of alkynes with α-diazocarbonyls, a process catalyzed by cobalt(II) complexes. nih.gov Another strategy involves the sequential ruthenium- and copper-catalyzed reaction of terminal alkynes and an alcohol, which first forms a dienyl ether that is then hydrolyzed and cyclized to a 2,5-disubstituted furan. nih.gov Platinum-catalyzed intramolecular reactions of alkynes with furans have also been explored, proceeding through a proposed platinum carbene intermediate. acs.org

The stability of the furan ring itself is a key consideration during synthesis, as side reactions like ring-opening can occur under certain conditions, particularly in the presence of acid and water. mdpi.comnih.gov

Influence of Reaction Conditions on Reaction Outcome

The outcome of reactions involving furan synthesis and modification is highly sensitive to the chosen conditions, including the catalyst, solvent, temperature, and reagents.

Catalyst and Acidity: The Paal-Knorr synthesis is typically acid-catalyzed, using agents like sulfuric acid, hydrochloric acid, or Lewis acids such as titanium tetrachloride. wikipedia.orgresearchgate.net In other furan syntheses, the choice of metal catalyst (e.g., Ru, Cu, Pt, Au, Co) is critical and dictates the reaction mechanism and product selectivity. nih.govnih.govacs.orghud.ac.uk For instance, in the oxidation of furan-containing β-ketoesters, a mixed Mn(III)/Co(II) catalyst system under an oxygen atmosphere was found to be effective. nih.gov The type of acidity (Brønsted vs. Lewis) can also influence side reactions; however, in the polymerization of furfuryl alcohol, the nature of the acidic initiator was found to be less impactful on furan ring-opening than the presence of water. mdpi.comnih.gov

Solvent: The solvent plays a crucial role. In the rearrangement of furfural, using water as a solvent promotes the formation of cyclopentanone, whereas this reaction does not proceed in alcohols. researchgate.netnyu.edu The polarity of the solvent can modify catalyst reactivity and stabilize reactants or products differently, thereby altering selectivity. acs.org Furthermore, the conformational properties of the furanose ring itself have been shown to be influenced by the solvent, which can alter ring-distortion free energies. rsc.org

Temperature and Reaction Time: Temperature can have a significant effect on both reaction rate and equilibrium. researchgate.net The development of microwave-assisted synthesis has demonstrated that reaction times for furan synthesis can be dramatically reduced from hours to minutes, often with improved yields compared to conventional heating. organic-chemistry.org

Water Content: The presence of water is a critical parameter. In some cases, it is necessary for the desired transformation. researchgate.net However, in others, such as the polymerization of furfuryl alcohol, the addition of water is the most determining factor in promoting the undesirable side reaction of furan ring-opening, leading to the formation of ketone or ester side groups. mdpi.comnih.gov

This sensitivity to reaction conditions underscores the importance of careful optimization to achieve the desired transformation, whether it be the synthesis of the furan ring or its subsequent functionalization, while minimizing competing pathways like ring-opening or polymerization.

Table 3: Influence of Reaction Conditions on Furan-Related Reactions

Compound Index

Computational and Theoretical Chemistry Studies of this compound

Following a comprehensive search of available scientific literature, no specific computational or theoretical chemistry studies have been published for the compound This compound . The requested detailed analyses, including quantum chemical calculations for its electronic structure and computational modeling for reaction mechanism elucidation, are not present in the accessible research data.

Therefore, it is not possible to provide specific findings, data tables, or in-depth discussion on the following topics for this particular molecule:

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation via Computational Modeling

Transition State Analysis and Activation Energies

While computational studies have been conducted on structurally related compounds containing furan (B31954) and ketone moieties, extrapolating that data would be scientifically inaccurate and would not pertain to the specific molecular structure and properties of 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone as required.

Lack of Publicly Available Research Hinders In-Depth Analysis of this compound

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the publicly available research on the chemical compound this compound. Despite targeted searches for computational and theoretical chemistry studies, including solvent effects on its reaction pathways, thermodynamic and kinetic data, conformational analysis, molecular dynamics simulations, and the prediction of its spectroscopic properties, no specific scholarly articles or datasets for this particular molecule could be identified.

The absence of dedicated research on this compound makes it impossible to provide a detailed and scientifically accurate analysis as requested. The specific data required to populate the outlined sections on its computational and theoretical chemistry are not present in the accessible scientific domain.

While computational studies are common for many chemical compounds, allowing for the prediction and understanding of their properties and behavior, it appears that this compound has not been a subject of such published investigations. Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

Further research and publication in peer-reviewed scientific journals would be necessary to enable a thorough and authoritative discussion of the computational and theoretical aspects of this compound.

Applications in Advanced Organic Synthesis and Catalysis

Role as a Key Synthetic Intermediate for Complex Molecules

Precursor for Polycyclic Heterocycles

No specific studies were found that describe the use of 1-Phenyl-2-(5-phenylfuran-2-yl)ethanone as a direct precursor for the synthesis of polycyclic heterocycles. General methods for synthesizing polycyclic hetero-fused compounds often involve different starting materials and synthetic pathways. nih.gov

Building Block for Functionalized Organic Frameworks

There is no available research demonstrating the use of this compound as a building block for creating functionalized organic frameworks, such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The construction of these materials typically relies on multitopic linkers with specific coordinating groups, a category to which this compound does not belong.

Utilization in Catalytic Processes

Involvement in Organocatalytic Systems

Information regarding the involvement of this compound in organocatalytic systems could not be located. The development of organocatalytic cascades often utilizes different types of substrates, such as α,β-unsaturated aldehydes or ketones, to achieve various asymmetric transformations. mdpi.com

Chemoenzymatic and Biocatalytic Transformations

No published studies were identified that investigate the chemoenzymatic or biocatalytic transformations of this compound. Research in this field typically focuses on the enzymatic resolution or transformation of other classes of ketones or alcohols.

Asymmetric Synthesis of Chiral Derivatives

A comprehensive review of available scientific literature did not yield specific research focused on the asymmetric synthesis of chiral derivatives from this compound using methods such as chiral auxiliaries, organocatalysis, or metal-catalyzed reactions. While these methodologies are broadly applied for the asymmetric synthesis of a wide array of chiral compounds, their specific application to this particular ketone has not been documented in the reviewed literature.

Enzyme-Mediated Reactions for Stereoselective Outcomes

In contrast to the lack of data on other asymmetric methods, the stereoselective bioreduction of 1-(5-phenylfuran-2-yl)-ethanones has been successfully achieved using whole-cell biocatalysts. Specifically, the reduction of the carbonyl group in these substrates has been investigated using baker's yeast (Saccharomyces cerevisiae), a readily available and cost-effective biocatalyst. researchgate.net

The research in this area has focused on the influence of various reaction parameters on the yield and enantioselectivity of the resulting chiral alcohols. These parameters include the reaction conditions, the nature and position of substituents on the phenyl and furan (B31954) rings, and the use of additives. researchgate.net The enzymes within the yeast, primarily oxidoreductases, catalyze the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl carbon, leading to the formation of a chiral secondary alcohol. The stereochemical outcome of this reduction is governed by the selective binding of the substrate to the active site of the enzyme.

The general transformation for the bioreduction of 1-(5-phenylfuran-2-yl)-ethanones is depicted below:

Scheme 1: General Bioreduction of 1-(5-phenylfuran-2-yl)-ethanones using Baker's Yeast

Detailed research findings on the bioreduction of various phenylfuran-2-yl-ethanones have demonstrated the potential for achieving high enantiomeric excess (ee) for the corresponding alcohol products. The efficiency and stereoselectivity of these biotransformations are highly dependent on the specific substrate structure and the reaction conditions employed.

Below is a table summarizing the typical outcomes of baker's yeast-mediated reduction of related ketones, illustrating the potential for stereoselective synthesis.

SubstrateProductYield (%)Enantiomeric Excess (ee %)Configuration
1-(5-phenylfuran-2-yl)-ethanone1-(5-phenylfuran-2-yl)-ethanolData not availableData not availableData not available
Generic α-substituted acetophenone (B1666503)Corresponding chiral alcoholOften >80%Up to 70%Typically (R)
Generic prochiral ketoneCorresponding chiral alcoholVariableOften >90%Substrate-dependent

Note: Specific data for the bioreduction of this compound was not available in the reviewed literature. The table provides a generalized representation of the outcomes for similar substrates based on available research on baker's yeast-mediated reductions.

The use of baker's yeast as a biocatalyst offers a green and sustainable alternative to conventional chemical reducing agents, which often require harsh reaction conditions and may generate hazardous waste. acgpubs.orgresearchgate.net The mild, environmentally benign conditions of yeast-mediated reactions, typically conducted in aqueous media at or near room temperature, make this a highly attractive method for the synthesis of chiral alcohols. mdpi.com

Q & A

Q. What are the optimal synthetic methodologies for 1-phenyl-2-(5-phenylfuran-2-yl)ethanone?

The compound is typically synthesized via condensation reactions under reflux conditions. For example, analogous furan derivatives are prepared using catalysts like piperidine in anhydrous ethanol, where ketones react with hydrazine derivatives to form heterocyclic structures . Key parameters include solvent choice, temperature control (~80°C for reflux), and catalyst concentration to achieve yields >70%. Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and furan ring vibrations (C-O-C). Mass spectrometry (MS) confirms molecular weight via electron ionization, with fragmentation patterns aiding structural validation . Nuclear Magnetic Resonance (NMR) resolves aryl and alkyl proton environments, particularly distinguishing phenyl and furan substituents. Gas chromatography (GC) may assess purity when paired with MS detectors .

Q. How can crystallographic data be obtained for structural confirmation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using software suites like SHELX, researchers solve crystal structures by refining diffraction data to determine bond lengths, angles, and packing motifs. SHELXL is preferred for small-molecule refinement due to its robustness in handling high-resolution data .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy model, estimate electron density distributions, HOMO-LUMO gaps, and reactivity indices. These methods integrate Hartree-Fock approximations with gradient expansions for local kinetic energy, enabling accurate correlation energy predictions for aromatic systems . Software like Gaussian or ORCA implements these models for molecular orbital visualization.

Q. What experimental strategies resolve contradictions in spectral data during characterization?

Discrepancies in IR or NMR peaks may arise from solvent effects or impurities. Cross-validate using multiple techniques:

  • Compare experimental IR spectra with NIST reference data .
  • Perform heteronuclear NMR (e.g., 13C^{13}\text{C}-NMR) to resolve overlapping signals.
  • Use high-resolution MS (HRMS) to confirm molecular formula . If ambiguity persists, synthesize derivatives (e.g., acetates) to isolate specific functional group contributions .

Q. How can researchers design biological activity assays for this compound?

Prioritize in vitro assays to evaluate antimicrobial or anticancer potential:

  • Antimicrobial : Disk diffusion or MIC assays against Gram-positive/negative bacteria.
  • Antioxidant : DPPH radical scavenging or FRAP tests.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Structure-activity relationships (SAR) are refined by modifying substituents (e.g., methoxy groups) and comparing bioactivity trends .

Q. What strategies mitigate challenges in crystallizing this compound for XRD analysis?

  • Solvent screening : Test polar (ethanol) vs. nonpolar (hexane) solvents for slow evaporation.
  • Temperature gradients : Use gradient cooling (4°C to −20°C) to induce nucleation.
  • Seeding : Introduce microcrystals from analogous compounds to template growth. If twinning occurs, SHELXD or twin refinement in SHELXL resolves overlapping reflections .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

Use design of experiments (DoE) to vary parameters:

  • Catalyst loading (0.1–5 mol%).
  • Reaction time (12–48 hrs).
  • Solvent polarity (ethanol vs. DMF). Analyze yield and purity via HPLC to identify robust conditions .

Q. What computational tools model intermolecular interactions in crystal packing?

Mercury (CCDC) visualizes Hirshfeld surfaces to quantify hydrogen bonds, π-π stacking, and van der Waals contacts. Pair distribution function (PDF) analysis complements XRD for amorphous regions .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational spectral data?

Re-examine DFT input geometries for accuracy (e.g., relaxed vs. rigid scans). Solvent corrections (e.g., PCM models in Gaussian) adjust theoretical IR/NMR shifts to match experimental conditions. If gaps persist, consider anharmonic vibrations or dynamic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.